Magnesium succinate
Overview
Description
Magnesium succinate is a chemical compound formed by the combination of magnesium and succinic acid. It is known for its potential benefits in various biological and industrial applications. Magnesium is an essential mineral involved in numerous biochemical processes, while succinic acid is a dicarboxylic acid that plays a role in the citric acid cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium succinate can be synthesized by reacting succinic acid with magnesium hydroxide. The reaction typically occurs in an aqueous medium, where succinic acid and magnesium hydroxide are mixed and allowed to react, forming this compound and water as by-products .
Industrial Production Methods: In industrial settings, this compound can be produced through fermentation processes. A carbohydrate source is fermented by microorganisms to produce succinic acid, which is then neutralized with a magnesium base to form this compound. This method involves steps such as crystallization and salt exchange to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Magnesium succinate can undergo various chemical reactions, including complexation and chelation. It can form complexes with other metal ions and participate in chelation reactions, which are important in analytical chemistry and industrial processes .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ethylenediamine tetraacetic acid (EDTA) for complexometric titrations. The conditions for these reactions often involve aqueous solutions and controlled pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in complexometric titrations, stable metal-EDTA complexes are formed .
Scientific Research Applications
Magnesium succinate has a wide range of applications in scientific research:
Chemistry: It is used in complexometric titrations to quantify metal ions in solutions.
Biology: this compound is studied for its role in cellular metabolism and energy production.
Medicine: It is explored for its potential benefits in bone regeneration and cardiovascular health.
Industry: this compound is used in the production of biodegradable materials and as a component in pharmaceutical formulations
Mechanism of Action
Magnesium succinate exerts its effects through several mechanisms:
Enzyme Cofactor: Magnesium acts as a cofactor for numerous enzymes involved in metabolic processes.
Cellular Metabolism: Succinic acid plays a role in the citric acid cycle, contributing to energy production.
Molecular Targets: Magnesium ions interact with various molecular targets, including enzymes and ion channels, influencing cellular functions.
Comparison with Similar Compounds
Magnesium succinate can be compared with other magnesium compounds such as magnesium citrate, magnesium glycinate, and magnesium oxide:
Magnesium Citrate: Known for its high bioavailability and use in treating constipation.
Magnesium Glycinate: Well-tolerated and used for magnesium supplementation.
Magnesium Oxide: Commonly used but has lower bioavailability compared to other forms
This compound is unique due to its combination of magnesium and succinic acid, offering benefits from both components. It is particularly valued for its role in metabolic processes and potential therapeutic applications.
Properties
IUPAC Name |
magnesium;butanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKXPVFCUXHGEB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4MgO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955093 | |
Record name | Magnesium butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-32-1, 33460-47-8 | |
Record name | Magnesium succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B728YV86FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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